molecular formula C35H53NO2S2 B12530213 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL CAS No. 821781-95-7

10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL

Cat. No.: B12530213
CAS No.: 821781-95-7
M. Wt: 583.9 g/mol
InChI Key: PFIQCCHARTVGFI-UHFFFAOYSA-N
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Description

10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL is a complex organic compound known for its unique structural properties It features a benzothiazole ring substituted with a dodecylsulfanyl group, connected to a phenoxydecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of Dodecylsulfanyl Group: The dodecylsulfanyl group is introduced via a nucleophilic substitution reaction, where a dodecylthiol reacts with the benzothiazole ring.

    Attachment of Phenoxydecanol Chain: The final step involves the etherification of the benzothiazole derivative with 10-bromodecan-1-ol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL can undergo various chemical reactions, including:

    Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The phenoxydecanol chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted phenoxydecanol derivatives.

Scientific Research Applications

10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The dodecylsulfanyl group enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

  • 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL
  • 10-(4-(phenyldiazenyl)phenoxy)decan-1-ol

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and a long alkyl chain, which imparts distinct physicochemical properties and biological activities. This makes it a versatile compound for various applications, unlike its simpler analogs.

Properties

CAS No.

821781-95-7

Molecular Formula

C35H53NO2S2

Molecular Weight

583.9 g/mol

IUPAC Name

10-[4-(6-dodecylsulfanyl-1,3-benzothiazol-2-yl)phenoxy]decan-1-ol

InChI

InChI=1S/C35H53NO2S2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(36-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-37/h20-25,29,37H,2-19,26-28H2,1H3

InChI Key

PFIQCCHARTVGFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCO

Origin of Product

United States

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